Superior Intraocular Pressure Reduction by 5-Aminooxindole Derivative 7a Compared to Clinical Standard Timolol in Normotensive Rabbit Model
A novel 5-amino-2-oxindole derivative (compound 7a) demonstrated a 24% reduction in intraocular pressure (IOP) in normotensive rabbits, compared to an 18% reduction achieved by the reference drug timolol (a beta-blocker commonly used for glaucoma) [1]. This head-to-head comparison in an in vivo model highlights the potential of the 5-aminooxindole scaffold to yield compounds with enhanced IOP-lowering efficacy relative to a widely prescribed therapy.
| Evidence Dimension | Intraocular pressure (IOP) reduction in vivo |
|---|---|
| Target Compound Data | Compound 7a (5-amino-2-oxindole derivative): 24% reduction |
| Comparator Or Baseline | Timolol (reference drug): 18% reduction |
| Quantified Difference | 6 percentage points greater reduction (33% relative improvement) |
| Conditions | Normotensive rabbit model |
Why This Matters
This quantitative in vivo efficacy data provides a clear benchmark for selecting 5-aminooxindole-based scaffolds when developing next-generation antiglaucomic agents, offering a demonstrable advantage over existing treatments.
- [1] Eremeev, R. O., et al. (2023). The rational design of novel 5-amino-2-oxindole derivatives with antiglaucomic activity. Bioorganic & Medicinal Chemistry Letters, 90, 129334. View Source
